molecular formula C6H13NO2 B557838 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid CAS No. 616867-28-8

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Cat. No. B557838
M. Wt: 353,41 g/mole
InChI Key: LRQKBLKVPFOOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid” is a complex organic compound . It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Based on its description, it is likely a solid at room temperature . Other properties such as solubility, melting point, and specific optical rotation would require experimental determination or more detailed information .

Scientific Research Applications

Synthesis of β-Amino Acids

  • The compound is used in the preparation of N-Fmoc-protected β2-homoamino acids, playing a crucial role in the solid-phase syntheses of β-peptides. This process involves diastereoselective amidomethylation and is suitable for large-scale preparation (Šebesta & Seebach, 2003).
  • It's also involved in the successful application of the Arndt-Eistert protocol, leading to enantiomerically pure N-Fmoc-protected β-amino acids in high yield (Ellmerer-Müller et al., 1998).

Peptide Synthesis

  • The compound is used for the synthesis of oligomers derived from amide-linked neuraminic acid analogues, enabling the efficient synthesis of various oligomer series (Gregar & Gervay-Hague, 2004).
  • It plays a role in the synthesis of cyclodepsipeptides, which are cyclic peptides with a range of biological activities. The compound is used in the synthesis of noncommercial protected amino acids for assembling the depsipeptidic skeleton (Pelay-Gimeno et al., 2016).

Self-Assembly and Material Science

  • The compound is integral in the study of self-assembled structures formed by Fmoc modified aliphatic amino acids. These structures have potential applications in material science and nanotechnology (Gour et al., 2021).
  • It is also used in controlled morphological changes in self-assembled structures, which is significant for the design of novel self-assembled architectures in material science (Kshtriya et al., 2021).

Enzymatic Activation and Nanotechnology

  • In nanotechnology, the compound is used for the dispersion of carbon nanotubes, acting as a surfactant that interacts with nanotubes to create homogeneous aqueous dispersions (Cousins et al., 2009).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZXIRZNQCCNN-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Reactant of Route 3
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Reactant of Route 4
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Reactant of Route 5
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Reactant of Route 6
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.